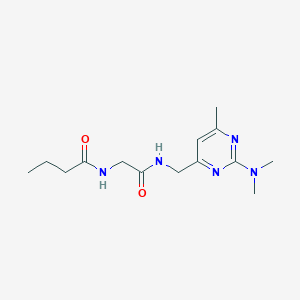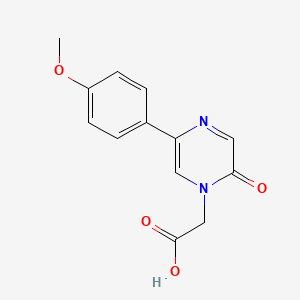
2-(5-(4-methoxyphenyl)-2-oxopyrazin-1(2H)-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-(4-methoxyphenyl)-2-oxopyrazin-1(2H)-yl)acetic acid is a chemical compound that belongs to the class of pyrazine derivatives It is characterized by the presence of a methoxyphenyl group attached to a pyrazinone ring, which is further connected to an acetic acid moiety
生化学分析
Biochemical Properties
2-(5-(4-methoxyphenyl)-2-oxopyrazin-1(2H)-yl)acetic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit the germination of cress and lettuce seeds . This suggests that it may interact with plant growth regulators or enzymes involved in seed germination. Additionally, its structure indicates potential interactions with enzymes involved in oxidative reactions, such as those containing methoxy groups.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with plant cells results in the inhibition of seed germination . This indicates that it may interfere with signaling pathways that regulate growth and development in plants. In mammalian cells, it could potentially affect pathways related to oxidative stress and metabolism due to its structural components.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to a decrease in its inhibitory effects on seed germination . Long-term exposure to this compound in in vitro or in vivo studies may result in adaptive responses from cells, altering their metabolic and signaling pathways.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(4-methoxyphenyl)-2-oxopyrazin-1(2H)-yl)acetic acid typically involves the reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate to form the corresponding pyrazinone intermediate. This intermediate is then subjected to further reactions to introduce the acetic acid moiety. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like acetic acid or sulfuric acid to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2-(5-(4-methoxyphenyl)-2-oxopyrazin-1(2H)-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the pyrazinone ring to a pyrazine ring.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and pH levels to ensure selectivity and efficiency.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce pyrazine derivatives. Substitution reactions can result in a variety of functionalized pyrazine compounds.
科学的研究の応用
2-(5-(4-methoxyphenyl)-2-oxopyrazin-1(2H)-yl)acetic acid has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Biological Studies: Researchers investigate its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and therapeutic potential.
Industrial Applications: The compound is used in the development of new materials and catalysts for chemical processes.
作用機序
The mechanism of action of 2-(5-(4-methoxyphenyl)-2-oxopyrazin-1(2H)-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group and pyrazinone ring play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. Pathways involved may include inhibition of enzyme activity or activation of signaling cascades that result in therapeutic outcomes.
類似化合物との比較
Similar Compounds
2-(5-phenyl-2-oxopyrazin-1(2H)-yl)acetic acid: Lacks the methoxy group, which may affect its binding affinity and biological activity.
2-(5-(4-chlorophenyl)-2-oxopyrazin-1(2H)-yl)acetic acid: Contains a chloro group instead of a methoxy group, potentially altering its chemical reactivity and pharmacological properties.
2-(5-(4-methylphenyl)-2-oxopyrazin-1(2H)-yl)acetic acid: Features a methyl group, which can influence its hydrophobicity and interaction with biological targets.
Uniqueness
The presence of the methoxy group in 2-(5-(4-methoxyphenyl)-2-oxopyrazin-1(2H)-yl)acetic acid distinguishes it from similar compounds, potentially enhancing its solubility, binding affinity, and overall biological activity. This unique structural feature may contribute to its effectiveness in specific applications, such as drug design and organic synthesis.
特性
IUPAC Name |
2-[5-(4-methoxyphenyl)-2-oxopyrazin-1-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4/c1-19-10-4-2-9(3-5-10)11-7-15(8-13(17)18)12(16)6-14-11/h2-7H,8H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXVYOUHRBQWAFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN(C(=O)C=N2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-N'-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B2607646.png)
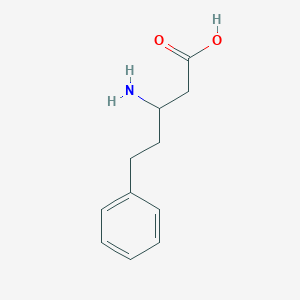

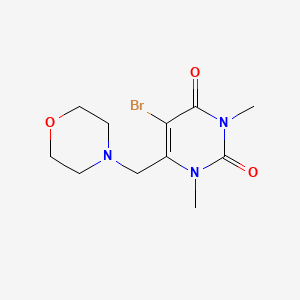
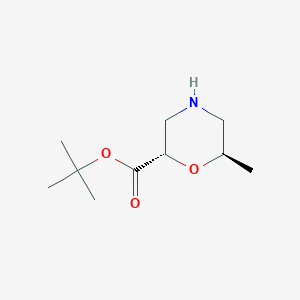
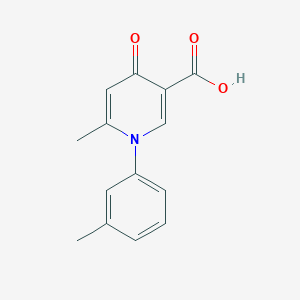
![N'-[2-(2-methoxyphenyl)ethyl]-N-{2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]ethyl}ethanediamide](/img/structure/B2607655.png)

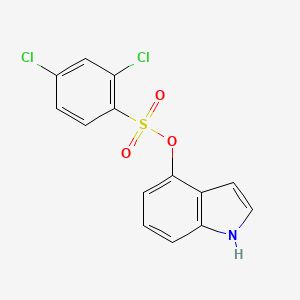
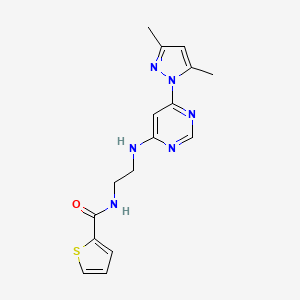
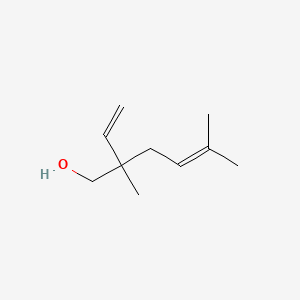
![3-[(4-fluorophenyl)methyl]-1-methyl-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/new.no-structure.jpg)
![3-(3-chloro-4-fluorophenyl)-5-[(2-methyl-1H-imidazol-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B2607667.png)
